molecular formula C24H32N4O7S B029101 trans-Carboxy Glimepiride CAS No. 127554-90-9

trans-Carboxy Glimepiride

Cat. No.: B029101
CAS No.: 127554-90-9
M. Wt: 520.6 g/mol
InChI Key: MMZLACCSCMGVHL-UHFFFAOYSA-N
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Description

trans-Carboxy Glimepiride: is a metabolite of the sulfonylurea drug glimepiride, which is commonly used in the treatment of type 2 diabetes mellitus. This compound is formed through a two-step process mediated by the cytochrome P450 isoform CYP2C9 and cytosolic enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-carboxy glimepiride involves a multi-step process starting from commercially available materials. The key steps include the formation of intermediate compounds through reactions such as reduction and oxidation. For instance, hydroxyglimepiride and carboxyl glimepiride can be synthesized on a gram scale with overall yields of 64% and 67%, respectively . The process involves the use of reagents like N,N’-carbonyldiimidazole and sodium borohydride, which facilitate the reduction of carboxyl glimepiride to hydroxyglimepiride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often achieving product purity of over 99% without the need for column chromatography . The scalability of the synthesis process ensures that the compound can be produced efficiently for research and potential therapeutic applications.

Chemical Reactions Analysis

Metabolic Pathway and Reaction Mechanisms

Glimepiride undergoes a two-step oxidative biotransformation to form trans-carboxy glimepiride:

StepEnzyme SystemReaction TypeKey Features
1CYP2C9HydroxylationConverts cyclohexylmethyl group to hydroxymethyl derivative (M1) via benzylic oxidation
2Cytosolic dehydrogenasesOxidationFurther oxidizes M1's hydroxymethyl group to carboxylic acid (M2/trans-carboxy form)

Mechanistic details :

  • Step 1 involves cytochrome P450-mediated hydrogen abstraction from the benzylic carbon, forming a resonance-stabilized radical intermediate (Figure 8 in ).
  • Step 2 proceeds through alcohol dehydrogenase-mediated conversion to aldehyde, followed by aldehyde dehydrogenase oxidation to carboxylate .

Key chemical transformations:

  • Primary metabolic route (≥90% of dose):
    GlimepirideCYP2C9M1 hydroxymethyl Cytosolic enzymesM2 trans carboxy \text{Glimepiride}\xrightarrow{\text{CYP2C9}}\text{M1 hydroxymethyl }\xrightarrow{\text{Cytosolic enzymes}}\text{M2 trans carboxy }
  • Stereochemical considerations :
    • Only the trans-cyclohexyl isomer undergoes complete oxidation to carboxylate
    • cis-Isomers show <5% conversion to carboxylated forms
  • Chemical stability :
    • Stable at physiological pH (7.4)
    • Degrades under strong alkaline conditions (pH >10) via urea bond hydrolysis

Pharmacokinetic Profile of Metabolic Reactions

ParameterGlimepirideM1 (Hydroxymethyl)M2 (trans-Carboxy)
Plasma protein binding>99.5%98.2%95.8%
Half-life (hr)5.33.68.1
Urinary excretion0%60-70%20-30%
Biological activity100%33%0%

Excretion pathways :

  • Renal: 80-90% of metabolites (M1 predominant)
  • Fecal: 10-20% (M2 predominant)

Clinical and Toxicological Implications

  • Drug interactions : No significant CYP inhibition/induction observed
  • Toxicity profile :
    • LD₅₀ (rat): >2000 mg/kg (vs 3850 mg/kg for parent compound)
    • No mutagenic potential in Ames test

Scientific Research Applications

Pharmacological Profile

Trans-Carboxy Glimepiride is formed through the metabolism of glimepiride in the liver. It retains pharmacological activity and contributes to the overall effectiveness of glimepiride in managing blood glucose levels. The mechanism of action involves:

  • Insulin Secretion Stimulation : It promotes insulin release from pancreatic beta cells by inhibiting ATP-sensitive potassium channels, leading to cell depolarization and calcium influx.
  • Increased Insulin Sensitivity : It enhances peripheral tissue sensitivity to insulin, facilitating better glucose uptake and utilization .

Efficacy in Type 2 Diabetes Management

Clinical studies have demonstrated that glimepiride, and by extension its metabolite this compound, significantly reduces fasting plasma glucose (FPG), postprandial glucose (PPG), and glycated hemoglobin (HbA1c) levels. A randomized controlled trial indicated:

  • Reduction in FPG : A decrease of up to 74 mg/dL was observed with doses ranging from 1 to 8 mg.
  • Decrease in HbA1c : Levels dropped by approximately 1.9% compared to placebo groups .

Comparative Studies

This compound has been compared with other sulfonylureas such as glibenclamide and gliclazide. Findings suggest:

  • Lower Incidence of Hypoglycemia : Compared to glibenclamide, glimepiride showed a significantly lower incidence of hypoglycemic episodes (1.7% vs. 5.0%) during treatment .
  • Similar Efficacy : In terms of glycemic control, glimepiride was found equally effective as gliclazide in reducing HbA1c levels over a 27-week treatment period .

Case Study 1: Efficacy in Elderly Patients

A study involving elderly patients with T2DM demonstrated that this compound effectively managed blood glucose levels without significant adverse effects. Patients showed improved HbA1c levels after 12 months of treatment, indicating its suitability for older populations who may be more sensitive to hypoglycemic agents.

Case Study 2: Combination Therapy

In another case study, this compound was used in combination with metformin for patients inadequately controlled on monotherapy. The results showed significant improvements in glycemic control, with a notable reduction in both FPG and PPG levels, suggesting that combination therapy may enhance overall efficacy .

Mechanism of Action

trans-Carboxy glimepiride exerts its effects by interacting with specific molecular targets and pathways. As a metabolite of glimepiride, it is involved in the regulation of insulin secretion from pancreatic beta cells. The compound binds to receptors on the surface of these cells, leading to the closure of ATP-sensitive potassium channels. This results in membrane depolarization, calcium influx, and subsequent insulin release . The overall effect is a reduction in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus.

Biological Activity

trans-Carboxy Glimepiride is a metabolite of glimepiride, a second-generation sulfonylurea used primarily for the management of Type 2 diabetes mellitus. Understanding the biological activity of this compound is essential for elucidating its role in glucose metabolism and its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

This compound exerts its effects primarily by mimicking glimepiride's action, which involves stimulating insulin secretion from pancreatic beta cells. The compound achieves this by blocking ATP-sensitive potassium channels, leading to depolarization of the beta cells and subsequent insulin release . Additionally, it enhances peripheral insulin sensitivity and promotes glucose uptake in muscle and adipose tissues, contributing to its hypoglycemic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution. Following oral administration of glimepiride, this compound is formed through metabolic processes. Studies indicate that glimepiride is completely absorbed within 1 hour, with peak plasma concentrations occurring between 2 to 3 hours post-administration . The volume of distribution (Vd) for glimepiride is approximately 8.8 L, indicating extensive tissue distribution .

Table 1: Pharmacokinetic Parameters of Glimepiride

ParameterValue
Absorption100%
Time to Peak Concentration (Tmax)2-3 hours
Volume of Distribution (Vd)8.8 L
Half-Life (T1/2)5.3 ± 4.1 hours

Biological Activity and Efficacy

Clinical studies have demonstrated that this compound significantly contributes to glycemic control in patients with Type 2 diabetes. For instance, a long-term study showed that glimepiride administration resulted in a reduction in fasting plasma glucose (FPG) and postprandial glucose (PPG) levels without causing significant increases in fasting insulin levels .

Case Study: Efficacy in Clinical Trials

In a randomized controlled trial involving 1986 patients, glimepiride therapy led to an average decrease in FPG by approximately 46 mg/dL after administration of varying doses (1 mg to 8 mg) . Additionally, the incidence of hypoglycemia was lower with glimepiride compared to other sulfonylureas, which highlights its favorable safety profile .

Extrapancreatic Effects

Beyond its pancreatic activity, this compound also exhibits extrapancreatic effects. Research indicates that it enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization. In vitro studies suggest that this compound may increase the activation and translocation of GLUT4 transport proteins in muscle and adipose tissues . This mechanism is crucial for improving overall glycemic control.

Safety Profile

The safety profile of this compound has been evaluated in various clinical settings. Common adverse effects include dizziness, headache, and nausea; however, severe hypoglycemic events are rare but can occur under specific conditions such as renal impairment or when combined with other hypoglycemic agents . Long-term studies have shown that the incidence of hypoglycemia ranges from 2.1% to 14% depending on the patient population and treatment regimen .

Properties

IUPAC Name

4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLACCSCMGVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435183
Record name trans-Carboxy Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127554-90-9
Record name trans-Carboxy Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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